molecular formula C8H11ClN2O B1530583 1-(2-Chloroacetyl)piperidine-4-carbonitrile CAS No. 1003320-12-4

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Cat. No. B1530583
M. Wt: 186.64 g/mol
InChI Key: XNCCMYNMRAAADM-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used extensively in scientific research due to its versatile applications.


Synthesis Analysis

The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another synthesis method involves the reaction of L-proline with chloroacetyl chloride .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .

Scientific Research Applications

Anticancer Activity

1-(2-Chloroacetyl)piperidine-4-carbonitrile and its derivatives have shown significant potential in anticancer applications. For instance, a study by El-Agrody et al. (2020) demonstrated the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives against various cancer cell lines, including breast, colon, and liver cancers. These compounds were synthesized using a one-pot three-component reaction involving piperidine as a catalyst, showing excellent antitumor activity and inducing cell cycle arrest and apoptosis in cancer cells El-Agrody et al., 2020.

DNA Detection Probes

Compounds synthesized with piperidine derivatives have been explored as potential fluorescent probes for DNA detection. Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines, substituted with piperidine, which displayed significant potential as DNA-specific fluorescent probes. This highlights the utility of such compounds in biochemical and medical research, particularly in detecting and studying DNA Perin et al., 2011.

Chemical Synthesis and Self-Assembly

In the field of chemical synthesis, compounds involving 1-(2-Chloroacetyl)piperidine-4-carbonitrile have been used to synthesize various organic compounds. A study by Bararjanian et al. (2010) demonstrated the synthesis of 2-aminopyrimidinones and their self-assembly, indicating the relevance of such compounds in the development of new materials and complex molecular structures Bararjanian et al., 2010.

Pharmaceutical Applications

There are also applications in the pharmaceutical sector, where derivatives of 1-(2-Chloroacetyl)piperidine-4-carbonitrile are synthesized for potential therapeutic use. For example, research by El Gaafary et al. (2021) explored the synthesis of β-enaminonitrile and its cytotoxic activity against various human cancer cell lines, providing insights into potential new drug compounds El Gaafary et al., 2021.

properties

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCCMYNMRAAADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroacetyl)piperidine-4-carbonitrile

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide (26.1 g, 0.10 mol) in N,N-dimethylformamide (35 mL) was added phosphorus oxychloride (18.8 g, 0.123 mol) dropwise over 30 minutes while allowing the temperature of the reaction mixture to rise to 37° C. The reaction mixture was heated at 55° C. for 1 h and then was slowly added to water (about 150 g) cooled with ice to maintain a temperature of about 10° C. The pH of the reaction mixture was adjusted to 5.5 with 50% NaOH aqueous solution. The mixture was extracted with dichloromethane (4×100 mL), and the combined extract was concentrated under reduced pressure to give 18.1 g of the title compound as a solid. This compound was of sufficient purity to use in subsequent reactions.
Name
1-(2-chloroacetyl)-N-(1,1-dimethylethyl)-4-piperidinecarboxamide
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-piperidinecarbonitrile (200 g, 1.80 mol) and 40% aqueous potassium carbonate solution (342 g, 0.99 mol) in dichloromethane (1 L) was cooled to −10° C., and a solution of chloroacetyl chloride (210 g, 1.86 mol) in dichloromethane (300 mL) was added over about 75 minutes while maintaining the reaction mixture at −10 to 0° C. After the addition was complete, the reaction mixture was separated, the upper aqueous phase was extracted with dichloromethane (2×300 mL), and the combined organic phases were concentrated under reduced pressure to give 312 g of the title compound as a liquid which slowly crystallized on standing. This compound was of sufficient purity to use in subsequent reactions.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
342 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Chloroacetyl chloride (0.43 mL) was added to a mixture of a solution of 4-cyanopiperidine (500 mg) in CH2Cl2 (5 mL) and an aqueous 2 M Na2CO3 solution (5.7 mL) under ice-cooling, and the mixture was stirred for 30 minutes under ice-cooling. After the reaction mixture was further stirred at room temperature for 4 hours, CH2Cl2 and water were added thereto, then, extraction was performed on the mixture using CH2Cl2, and the extract was washed with saturated brine. The organic layer was dried over Na2SO4 and filtered, and the filtrate was concentrated under reduced pressure, whereby 1-(chloroacetyl)piperidine-4-carbonitrile (845 mg) was obtained as a light yellow oil.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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